Introduction: Defining Methoxysuccinic Acid in the Context of Succinates
Introduction: Defining Methoxysuccinic Acid in the Context of Succinates
An In-Depth Technical Guide to the Chemical Structure and Physical Properties of Methoxysuccinic Acid
Methoxysuccinic acid, systematically known as 2-methoxybutanedioic acid, is a dicarboxylic acid featuring a succinic acid core functionalized with a methoxy group. As a chiral molecule, it holds potential as a building block in stereospecific synthesis, a field of critical importance in drug development and materials science.
This guide provides a comprehensive overview of the chemical structure and physicochemical properties of methoxysuccinic acid. For researchers and drug development professionals, a thorough understanding of these foundational characteristics is paramount for predicting molecular behavior, designing synthetic routes, and developing analytical methods. It is crucial to distinguish methoxysuccinic acid (C₅H₈O₅) from the more extensively studied methylsuccinic acid (C₅H₈O₄), which possesses a methyl group instead of a methoxy group at the C-2 position. Due to the limited availability of experimental data for methoxysuccinic acid, this guide will, where appropriate, draw principled comparisons to its methyl analogue to illustrate key concepts in structure and analysis, while clearly delineating between established and predicted properties.
Chemical Identity and Molecular Structure
A molecule's identity and three-dimensional structure dictate its function and reactivity. This section deconstructs the fundamental structural attributes of methoxysuccinic acid.
Nomenclature and Core Formula
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Systematic IUPAC Name: 2-methoxybutanedioic acid
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CAS Number: 1726-80-3[1]
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Molecular Formula: C₅H₈O₅[1]
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Molecular Weight: 148.11 g/mol [1]
The structure consists of a four-carbon butanedioic acid backbone. A methoxy group (-OCH₃) is attached to the second carbon (C-2), and the chain is terminated by two carboxylic acid groups (-COOH) at C-1 and C-4.
The Criticality of Stereoisomerism
The substitution at the C-2 position renders this carbon a stereocenter, meaning methoxysuccinic acid is a chiral molecule that exists as a pair of non-superimposable mirror images known as enantiomers: (R)-methoxysuccinic acid and (S)-methoxysuccinic acid.
Causality Insight: In drug development, the stereochemistry of a molecule is not a trivial detail. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the ability to synthesize and analyze enantiomerically pure forms of chiral building blocks like methoxysuccinic acid is a core requirement in modern medicinal chemistry.
Caption: Enantiomers of Methoxysuccinic Acid.
Physicochemical Properties
The physical properties of a compound govern its behavior in various environments, influencing everything from solubility in reaction solvents to absorption in biological systems. Experimental data for methoxysuccinic acid is sparse; therefore, the following table includes computed properties from authoritative databases, which serve as valuable estimations for experimental design.
| Property | Value / Information | Source | Significance for Researchers |
| Molecular Weight | 148.11 g/mol | PubChem[1] | Fundamental for all stoichiometric calculations in synthesis and analysis. |
| XLogP3 | -0.8 | PubChem[1] | The negative value indicates high hydrophilicity, suggesting good solubility in polar solvents like water and poor solubility in nonpolar organic solvents. |
| Hydrogen Bond Donors | 2 (from -COOH groups) | PubChem[1] | Indicates the potential for strong intermolecular interactions, influencing melting point and solubility. |
| Hydrogen Bond Acceptors | 5 (from C=O and -O- groups) | PubChem[1] | High acceptor count further supports strong interactions with polar and protic solvents. |
| pKa (Predicted) | pKa₁ ≈ 2.9-3.5, pKa₂ ≈ 4.5-5.2 | Estimated | The two carboxylic acid groups will have distinct pKa values. At physiological pH (~7.4), the molecule will be fully deprotonated and carry a charge of -2, impacting membrane permeability and interaction with biological targets. |
| Solubility | No experimental data available. Predicted to be highly soluble in water. | N/A | Critical for designing aqueous-based reactions, purification methods (e.g., crystallization), and formulations for biological assays. |
| Melting Point | No experimental data available. | N/A | An essential parameter for purity assessment and for determining appropriate conditions for melt-based reactions or analysis. |
Field-Proven Insight: The presence of two carboxylic acids and an ether oxygen makes methoxysuccinic acid significantly more polar than its analogue, methylsuccinic acid (XLogP3 ≈ -0.2).[2] This higher polarity suggests that researchers should prioritize polar solvents for reactions and purification. For techniques like reverse-phase HPLC, this high polarity implies that very little organic modifier may be needed in the mobile phase for elution, or that alternative chromatographic methods like HILIC (Hydrophilic Interaction Liquid Chromatography) may be more suitable for achieving good retention and separation.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of a synthesized compound is a non-negotiable step in any research workflow. While specific experimental spectra for methoxysuccinic acid are not widely published, its structure allows for the confident prediction of its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.
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¹H NMR (Proton NMR): Based on the structure, the following proton signals are expected:
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-OCH₃ (Methoxy): A sharp singlet at ~3.3-3.8 ppm, integrating to 3 protons.
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-CH₂- (Methylene): Two diastereotopic protons that will appear as a complex multiplet (likely an AB quartet further split by the adjacent CH), expected around 2.7-3.0 ppm, integrating to 2 protons.
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-CH- (Methine): A multiplet (likely a triplet or doublet of doublets) around 4.0-4.4 ppm, integrating to 1 proton. The methoxy group's electron-withdrawing effect shifts this proton downfield compared to the methine in methylsuccinic acid.
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-COOH (Carboxylic Acids): Two broad singlets, typically >10 ppm, which may exchange with D₂O. Their chemical shifts can be highly dependent on solvent and concentration.
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¹³C NMR (Carbon NMR): The five unique carbon atoms would produce five distinct signals:
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-OCH₃: A signal around 50-60 ppm.
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-CH₂-: A signal around 35-45 ppm.
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-CH-: A signal around 70-80 ppm (shifted significantly downfield by the attached oxygen).
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-COOH (C1 & C4): Two distinct signals in the 170-180 ppm range.
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Mass Spectrometry (MS)
Mass spectrometry is essential for confirming molecular weight and providing structural information through fragmentation patterns.
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Electrospray Ionization (ESI): In negative ion mode, the expected parent ion would be the deprotonated molecule [M-H]⁻ at m/z 147.03. In positive ion mode, adducts like [M+H]⁺ (m/z 149.04) or [M+Na]⁺ (m/z 171.02) might be observed.
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Fragmentation (MS/MS): Tandem MS on the [M-H]⁻ parent ion would likely show characteristic losses. A primary fragmentation would be the loss of CO₂ (44 Da) from one of the carboxylate groups, yielding a fragment at m/z 103. Further fragmentation could involve losses of water or parts of the methoxy group.
Self-Validating Protocol Design: A robust analytical workflow for identity confirmation would involve multiple, orthogonal techniques. The proposed workflow below ensures a high degree of confidence in the structure and purity of a synthesized batch of methoxysuccinic acid.
Caption: A self-validating analytical workflow for identity and purity confirmation.
Synthesis and Potential Applications
While no standardized, published synthesis for methoxysuccinic acid is readily available, its structure suggests plausible synthetic strategies based on established organic chemistry principles. One potential route could involve the α-hydroxylation of succinic acid followed by methylation of the resulting malic acid.
Relevance in Drug Development and Research
The utility of methoxysuccinic acid in the life sciences remains largely unexplored, presenting an opportunity for novel research. Based on the roles of similar small dicarboxylic acids, potential applications could include:
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Chiral Building Block: Enantiomerically pure (R)- or (S)-methoxysuccinic acid could serve as a valuable starting material for the total synthesis of complex, biologically active molecules where the stereochemistry and oxygenation pattern are crucial for activity.[3]
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Linker/Spacer in Prodrugs or Bioconjugates: The dicarboxylic acid functionality provides two points for covalent attachment, making it a candidate for use as a biodegradable linker to connect a drug molecule to a targeting moiety or to improve its pharmacokinetic properties.
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Metabolic Probe: As an analogue of key metabolic intermediates like succinate and malate, methoxysuccinic acid could be used as a chemical probe to study the specificity and mechanism of enzymes involved in cellular metabolism, such as those in the Krebs cycle.
Expertise & Experience Perspective: The introduction of a methoxy group in place of a methyl group (as in methylsuccinic acid) or a hydroxyl group (as in malic acid) fundamentally alters the molecule's electronic and steric properties. The methoxy group is an electron-donating group by resonance but weakly electron-withdrawing by induction, and it removes the hydrogen-bond donating capability of a hydroxyl group. For drug development, this substitution could be used to fine-tune a lead compound's binding affinity to a target receptor, alter its metabolic stability by blocking a site of oxidation, or modify its cell permeability.
Conclusion
Methoxysuccinic acid is a chiral dicarboxylic acid with a well-defined structure but limited characterization in the scientific literature. Its high polarity, stereochemical complexity, and functional group handles suggest it could be a valuable, albeit underutilized, tool for medicinal chemists and researchers. This guide has outlined its core structural and predicted physicochemical properties, providing a foundational framework for future investigation. The true potential of methoxysuccinic acid will only be realized through experimental synthesis, thorough analytical characterization, and exploration of its utility as a chiral synthon and biological probe.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11019016, Methoxysuccinic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Methylsuccinic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10349, Methylsuccinic acid. Retrieved from [Link]
